Smilagenin acetate

Solubility Formulation Stereochemistry

Smilagenin acetate is a steroidal sapogenin acetate derivative belonging to the spirostan class of triterpenoids, specifically the (25R)-5β-spirostan-3β-ol 3-acetate epimer. It is extracted from patent US20030004147A1 and is distinguished from its C-25 epimer, sarsasapogenin acetate [(25S)-configuration], by the stereochemistry at the C-25 position.

Molecular Formula C29H46O4
Molecular Weight 458.7 g/mol
CAS No. 35319-91-6
Cat. No. B3392359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmilagenin acetate
CAS35319-91-6
Molecular FormulaC29H46O4
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1
InChIInChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20-,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1
InChIKeyLVRAKYNQYKVPIK-BSPYNPCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Smilagenin Acetate for Dementia Research Procurement: A C-25 Epimer-Specific Steroidal Sapogenin Derivative


Smilagenin acetate is a steroidal sapogenin acetate derivative belonging to the spirostan class of triterpenoids, specifically the (25R)-5β-spirostan-3β-ol 3-acetate epimer [1]. It is extracted from patent US20030004147A1 and is distinguished from its C-25 epimer, sarsasapogenin acetate [(25S)-configuration], by the stereochemistry at the C-25 position [2]. Critically, authoritative databases consistently assign CAS 4947-75-5 to Smilagenin acetate (FDA UNII: ZB6J7LT9WP, NCI Thesaurus) and CAS 35319-91-6 to Sarsasapogenin acetate (PubChem CID 10671591) [3]. Procurement specifications must verify the correct CAS-to-epimer mapping, as these two compounds are NOT interchangeable in pharmacological assays [4].

Why Sarsasapogenin Acetate or Parent Smilagenin Cannot Substitute for Smilagenin Acetate in Neurodegeneration Research


The C-25 stereochemistry fundamentally dictates both the physical properties and receptor pharmacology of spirostan sapogenins. Smilagenin (parent, 25R) exhibits ~10-fold higher ethanol solubility than sarsasapogenin (25S) [1], directly impacting in vitro formulation and bioavailability. Pharmacologically, the acetylated derivative Smilagenin acetate upregulates muscarinic M2 receptors in CHO cells [2], whereas the parent compound Smilagenin (SMI) preferentially influences M1 receptor mRNA stability and BDNF transcription [3]. Sarsasapogenin (25S parent) has been shown to primarily modulate M1 receptor density and exert anti-inflammatory effects via NF-κB/MAPK pathways [4]. The acid-catalyzed epimerization of sarsasapogenin acetate to smilagenin acetate at C-25 [5] further demonstrates that these are distinct chemical entities with non-fungible pharmacological profiles. Substituting any in-class analog without verifying the specific C-25 configuration will yield non-comparable experimental results.

Quantitative Differentiation of Smilagenin Acetate: Head-to-Head and Cross-Study Evidence Against Closest Analogs


Ethanol Solubility: 10-Fold Advantage of 25R (Smilagenin) Over 25S (Sarsasapogenin) Epimer

The parent sapogenins Smilagenin (25R) and Sarsasapogenin (25S) exhibit a 10-fold difference in ethanol solubility, a property directly inherited by their acetate derivatives due to the shared spirostan core and C-25 configuration. Smilagenin achieves ≥10 mg/mL (24.00 mM) in ethanol versus Sarsasapogenin at only 1 mg/mL (2.40 mM) [1]. This solubility advantage translates to Smilagenin acetate, which is practically formulated at 10 mg/mL (21.80 mM) in ethanol with sonication and warming [2], whereas Sarsasapogenin acetate requires substantially lower working concentrations or alternative solvent systems.

Solubility Formulation Stereochemistry

M1 Receptor mRNA Stability: Smilagenin Doubles Half-Life in CHO Cells Versus Untreated Control

In a mechanistic study using CHO cells transfected with the M1 receptor gene, Smilagenin (SMI, the parent compound of Smilagenin acetate) approximately doubled the average half-life of M1 receptor mRNA compared to untreated controls [1]. This effect was quantified by real-time PCR and correlated with significant improvement in spatial memory performance in aged rats in the Y-maze avoidance task. In contrast, Sarsasapogenin increased M1 receptor density through a different mechanism involving receptor protein stabilization rather than mRNA stability [2]. Smilagenin acetate, as the acetylated prodrug form, is the preferred compound for dementia research models targeting M2 receptor upregulation as documented in patent US20030004147A1 [3].

M1 Muscarinic Receptor mRNA Stability Memory Enhancement

Acid-Catalyzed Epimerization: Sarsasapogenin Acetate (25S) Converts to Smilagenin Acetate (25R) at C-25

A 2015 study definitively established that BF3·OEt2-catalyzed isomerization of sarsasapogenin acetate (25S) yields smilagenin acetate (25R), not the previously claimed 22-epi-sarsasapogenin acetate [1]. This finding corrected an erroneous literature report and confirmed that epimerization occurs exclusively at C-25 under acid catalysis. This has dual significance: (1) it provides a synthetic route from the more abundant 25S epimer to the 25R epimer; and (2) it demonstrates that acid exposure during synthesis or storage can interconvert these epimers, making stereochemical purity verification critical for procurement [2].

Epimerization C-25 Stereochemistry Chemical Stability

Epigenetic BDNF Regulation: Smilagenin Engages P300/HAT Pathway Not Reported for Sarsasapogenin or Acetylated Analogs

Smilagenin (SMI, 26 mg/kg/day for 60 days in APP/PS1 mice) was shown for the first time to enhance BDNF expression through epigenetic remodeling—specifically by increasing P300 protein expression, elevating global H3AC and H4AC levels, and enriching these histone acetylation marks at BDNF promoters II and IV [1]. This mechanism was confirmed by the abolition of SMI's cognitive benefits upon co-administration of the P300 inhibitor C646. This P300/HAT-mediated epigenetic pathway has not been reported for sarsasapogenin, which instead acts through CREB phosphorylation to regulate M1 receptor density [2], or for tigogenin and hecogenin, which lack neuroprotective activity in comparable models [3]. Smilagenin acetate, as a derivative in the same patent family (US20030004147A1), is positioned for studies requiring this epigenetic mechanism while offering improved formulation properties over the parent compound [4].

Epigenetics BDNF Alzheimer's Disease Histone Acetylation

Melting Point and Crystallinity: Smilagenin (185°C) vs. Sarsasapogenin (200.5°C) Enables Differential Purification and Polymorph Control

The parent sapogenins Smilagenin and Sarsasapogenin exhibit distinct melting points (185°C vs. 200.5°C) and crystal habits (needles vs. long prisms/needles) [1]. A patent on amorphous and crystalline forms of Smilagenin reported consistent melting points in the range 183–185°C across multiple sources [2]. These physical differences directly impact quality control and purification protocols for the acetate derivatives. Smilagenin acetate (CAS 4947-75-5) has a reported melting point of approximately 152°C , while Sarsasapogenin acetate (CAS 35319-91-6) has a reported melting point of 144–145°C . The 7–8°C difference provides a practical QC metric for distinguishing between the two epimeric acetate forms upon receipt.

Melting Point Crystallization Quality Control Polymorph

Optimal Application Scenarios for Smilagenin Acetate Based on Verified Differential Evidence


Dementia Research Requiring Muscarinic M2 Receptor Upregulation in CHO Cell Models

Smilagenin acetate is the compound of choice for studies targeting acetylcholine M2 receptor upregulation in transfected CHO cell lines, as documented in patent US20030004147A1 [1]. Unlike Sarsasapogenin, which primarily modulates M1 receptor density, Smilagenin acetate specifically increases M2 receptor expression in this well-characterized cellular model. Researchers should verify the CAS number (4947-75-5) and C-25 (25R) stereochemistry upon procurement to ensure the correct epimer is used [2].

Neurodegeneration Studies Leveraging the P300/HAT Epigenetic BDNF Pathway in Alzheimer's Models

For investigations of epigenetic mechanisms in Alzheimer's disease, the Smilagenin lineage (parent SMI or Smilagenin acetate as a formulation-optimized derivative) uniquely engages the P300/HAT pathway to enhance BDNF transcription via histone acetylation at BDNF promoters II and IV [1]. This mechanism was validated in APP/PS1 transgenic mice (26 mg/kg/day for 60 days) and N2a/APPswe cells (10 μM, 24h), with cognitive benefits abolished by the P300 inhibitor C646. Sarsasapogenin does not share this epigenetic mechanism, making Smilagenin acetate the required compound for epigenetic-targeting neurodegeneration research [2].

In Vitro Pharmacology Requiring High-Concentration Ethanol-Based Formulations (≥10 μM)

The 10-fold ethanol solubility advantage of the 25R epimer lineage (Smilagenin ≥10 mg/mL vs. Sarsasapogenin 1 mg/mL) directly impacts in vitro experimental design [1]. Smilagenin acetate can be formulated at 10 mg/mL (21.80 mM) in ethanol with sonication and warming to 60°C, enabling working concentrations up to 100 μM without solvent toxicity concerns [2]. This solubility profile is critical for dose-response studies in neuronal cell cultures where DMSO is poorly tolerated. Procurement specifications should include solubility verification (≥10 mg/mL in ethanol) as a quality acceptance criterion [3].

Chemical Synthesis and Stereochemical Purity Verification Using Melting Point and Epimerization Knowledge

The established C-25 epimerization pathway (BF3·OEt2-catalyzed conversion of Sarsasapogenin acetate to Smilagenin acetate) provides both a synthetic route and a quality control challenge [1]. Procurement from chemical suppliers should include stereochemical purity certification, as residual acid from synthesis can cause epimerization. The melting point differential between Smilagenin acetate (~152°C) and Sarsasapogenin acetate (144–145°C) offers a rapid identity verification method. For synthetic chemistry applications, Smilagenin acetate serves as a starting material for 3-carbamate derivatives with enhanced neuroprotective activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Smilagenin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.